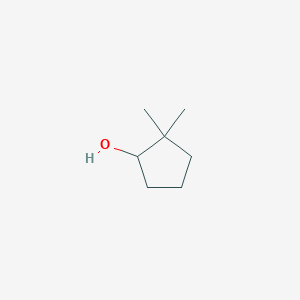

2,2-Dimethylcyclopentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZBHIQGEGSCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37617-33-7 | |

| Record name | 2,2-dimethylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,2-dimethylcyclopentan-1-ol. It delves into detailed experimental protocols for its synthesis and purification, alongside an exploration of its characteristic chemical reactivity, including oxidation, esterification, and dehydration reactions. Furthermore, this document explores the potential of the this compound scaffold in the broader context of medicinal chemistry, drawing parallels with the established significance of cyclopentane derivatives in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both foundational knowledge and practical insights into this intriguing molecule.

Introduction: The Significance of the Cyclopentane Scaffold in Molecular Design

The cyclopentane ring is a fundamental structural motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, making it a highly valuable scaffold in the design of novel therapeutic agents.[2] By serving as a core structure or a peripheral appendage, the cyclopentane moiety can effectively occupy hydrophobic pockets within enzymes and receptors, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

While specific research on the direct medicinal applications of this compound is not extensively documented in publicly available literature, its structural characteristics—a secondary alcohol with a sterically hindered gem-dimethyl group—present a compelling case for its exploration as a building block in the synthesis of new chemical entities. The principles of medicinal chemistry suggest that modifications to this scaffold could lead to compounds with novel biological activities.[2] This guide aims to provide the foundational chemical knowledge necessary to stimulate and support such research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and biological screening. While experimentally determined data for this compound is sparse, a combination of computed values and data from analogous structures provides a reliable profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 37617-33-7 | [3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Predicted: ~150-160 °C | |

| Melting Point | Predicted: < -30 °C | [4] |

| Density | Predicted: ~0.9 g/cm³ | |

| Solubility | Predicted to have moderate solubility in water and high solubility in organic solvents like ethanol and hexane.[5] | |

| LogP (calculated) | 1.6 | [3] |

Note: The boiling point, melting point, and density are predicted values based on the properties of similar compounds and require experimental verification.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 2,2-dimethylcyclopentanone.

Synthetic Workflow

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylcyclopentan-1-ol

Foreword

In the landscape of molecular analysis, the unequivocal structural elucidation of a chemical entity is paramount. This is particularly true in fields such as synthetic chemistry and drug development, where precise molecular architecture dictates function and efficacy. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstone of this analytical endeavor. Each method provides a unique and complementary piece of the structural puzzle. This guide offers a comprehensive examination of the spectroscopic data for 2,2-dimethylcyclopentan-1-ol, a saturated cyclic alcohol. Our objective is not merely to present data but to provide a field-proven, in-depth interpretation, grounded in the fundamental principles of each technique. We will explore the causality behind experimental choices and present self-validating protocols that ensure data integrity and reproducibility.

Molecular Structure Overview

This compound (C7H14O) is a cyclic alcohol with a molecular weight of approximately 114.19 g/mol .[1][2] The structure features a five-membered cyclopentane ring substituted with a hydroxyl group on one carbon and two methyl groups on the adjacent carbon. This arrangement creates a chiral center at the carbon bearing the hydroxyl group (C1). The presence of the gem-dimethyl group at the C2 position significantly influences the molecule's conformational preferences and, consequently, its spectroscopic signatures.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a volatile, small organic molecule like this compound, Electron Ionization (EI) is the most common and informative method.[3][4]

The Rationale Behind Electron Ionization (EI)

EI is considered a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule.[4][5] This is achieved by bombarding the gaseous sample with a beam of high-energy electrons (typically 70 eV).[3][4][6] The primary advantage of this energetic process is the extensive fragmentation it induces.[3][5] While this can sometimes prevent the observation of the molecular ion peak for less stable compounds, the resulting fragment ions provide a detailed "fingerprint" of the molecule's structure.[6] For cyclic alcohols, the fragmentation patterns are particularly diagnostic.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry

A self-validating protocol for obtaining an EI mass spectrum is crucial for reproducibility.

-

Sample Preparation: Ensure the sample is as pure as possible and free of non-volatile impurities. A sample size of 1-2 mg is typically sufficient.[3]

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference compound, such as a perfluoroalkane mixture, to ensure accurate mass assignments.

-

Sample Introduction: Introduce the sample into the ion source. For a liquid like this compound, a direct insertion probe or injection via Gas Chromatography (GC) can be used. The sample is volatilized by heating under a high vacuum.[3]

-

Ionization: Bombard the gaseous sample molecules with a 70 eV electron beam.[4] This energy is standardized across most instruments, allowing for the comparison of spectra with library data.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their m/z ratio.

-

Detection and Spectrum Generation: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[8]

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways common to alcohols.[9][10]

-

Molecular Ion (M+•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (114). However, for primary and secondary alcohols, this peak can be weak or even absent due to rapid fragmentation.[11]

-

Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at m/z 96.[7]

-

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[10] It involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, cleavage of the C1-C2 bond would lead to the loss of a C4H9 radical, resulting in a fragment at m/z 57. Alternatively, cleavage of the C1-C5 bond and loss of a C4H8 radical would lead to a fragment at m/z 58.

-

Loss of a Methyl Group (M-15): The presence of gem-dimethyl groups often leads to the loss of a methyl radical (CH3•), resulting in a peak at m/z 99.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Comments |

| 114 | [C7H14O]+• | Molecular Ion (may be weak or absent) |

| 99 | [C6H11O]+ | Loss of a methyl radical (CH3•) |

| 96 | [C7H12]+• | Loss of water (H2O) |

| 57 | [C4H9]+ | Result of alpha-cleavage and ring opening |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes.

The Utility of Attenuated Total Reflectance (ATR)

For routine analysis of liquids and solids, Attenuated Total Reflectance (ATR) has become the preferred sampling technique over traditional transmission methods.[12][13] The primary reason is the minimal to no sample preparation required.[13][14] A small amount of the sample is placed directly onto an ATR crystal (commonly diamond or zinc selenide), and pressure is applied to ensure good contact.[12][14] The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface.[12] An evanescent wave penetrates a short distance into the sample, where absorption can occur.[12] This technique is rapid, reproducible, and non-destructive.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Spectrum: With a clean, empty ATR crystal, a background spectrum is collected. This is a critical step to account for absorptions from atmospheric CO2 and water vapor, as well as any intrinsic signals from the instrument itself.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[15] For a liquid, no pressure is typically needed.

-

Sample Spectrum Acquisition: Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, the crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[12]

Data Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of its alcohol and alkane functionalities.

-

O-H Stretch: A strong, broad absorption in the region of 3600-3200 cm⁻¹ is the hallmark of an alcohol's hydroxyl group. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclopentane ring and methyl groups.

-

C-O Stretch: A strong absorption in the fingerprint region, typically between 1260 and 1050 cm⁻¹, corresponds to the C-O stretching vibration. The exact position can give clues about whether the alcohol is primary, secondary, or tertiary. For a secondary cyclic alcohol like this, it is expected around 1100-1075 cm⁻¹.

Table 2: Characteristic Infrared Absorptions for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 3000 - 2850 (strong) | C-H stretch | Alkane |

| ~1100 (strong) | C-O stretch | Secondary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The Importance of Sample Preparation

The quality of an NMR spectrum is highly dependent on proper sample preparation. A poorly prepared sample can lead to broad lines, poor resolution, and artifacts that obscure important information.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Weighing and Dissolution: Accurately weigh the sample. For a ¹H NMR spectrum, 5-25 mg is typical, while a ¹³C NMR spectrum may require 50-100 mg due to the lower natural abundance and sensitivity of the ¹³C nucleus.[16] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[17]

-

Solvent Choice: The choice of a deuterated solvent is critical. The deuterium (²H) is not observed in a standard ¹H NMR experiment, thus providing a "transparent" medium. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[17]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[16]

-

Transfer and Filtration: Transfer the solution to a clean, high-quality NMR tube. It is best practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade the magnetic field homogeneity and broaden the spectral lines.

-

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), and shimming the magnetic field to optimize its homogeneity.[17] Finally, the appropriate pulse sequence is run to acquire the data.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms (like the oxygen in the hydroxyl group) are deshielded and appear at a higher chemical shift (downfield).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: The splitting of a signal into multiple peaks is caused by the influence of neighboring protons. The n+1 rule is often applicable, where n is the number of equivalent neighboring protons.

-

Expected Signals:

-

-OH Proton: A singlet (or sometimes a broad signal) that can appear over a wide range of chemical shifts, typically between 1-5 ppm. Its position is concentration and temperature-dependent.

-

-CH(OH) Proton: This proton is attached to the same carbon as the hydroxyl group. It will be deshielded and is expected to appear as a multiplet around 3.5-4.0 ppm.

-

Cyclopentane Protons (-CH₂-): The methylene protons on the cyclopentane ring will appear as complex multiplets in the upfield region, typically between 1.2-2.0 ppm.

-

Methyl Protons (-CH₃): The two methyl groups at the C2 position are diastereotopic and may appear as two distinct singlets, or if they are chemically equivalent, as a single singlet. They will be in the upfield region, likely around 0.8-1.2 ppm.

-

¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom in the molecule.

-

-C(OH) Carbon: The carbon attached to the hydroxyl group will be the most deshielded of the sp³ carbons, appearing around 60-80 ppm.

-

Quaternary Carbon (-C(CH₃)₂): The carbon bearing the two methyl groups will appear in the range of 30-50 ppm.

-

Cyclopentane Carbons (-CH₂-): The remaining methylene carbons of the ring will appear in the upfield region, typically between 20-40 ppm.

-

Methyl Carbons (-CH₃): The methyl carbons will be the most shielded, appearing at the highest field (lowest ppm value), likely between 15-30 ppm.

Table 3: Predicted NMR Data for this compound (in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| -OH | 1.0 - 5.0 | s (broad) | 1H | - |

| -CH(OH) | 3.5 - 4.0 | m | 1H | 60 - 80 |

| Ring -CH₂- | 1.2 - 2.0 | m | 6H | 20 - 40 |

| -C(CH₃)₂ | - | - | - | 30 - 50 |

| -CH₃ | 0.8 - 1.2 | s | 6H | 15 - 30 |

Integrated Spectroscopic Analysis Workflow

The true power of these techniques lies in their combined application. The data from MS, IR, and NMR are not just confirmatory; they are synergistic. An effective workflow integrates these data streams to build an unassailable structural proof.

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the logical progression from initial data acquisition to final structure confirmation. Mass spectrometry provides the molecular formula and key fragmentation clues. Infrared spectroscopy confirms the presence of essential functional groups. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen skeleton, allowing for the definitive assignment of the structure.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry's power. Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural determination is achievable. The protocols and interpretive frameworks detailed in this guide represent a robust approach to ensuring the scientific integrity of such analyses, providing the trustworthy and authoritative data required by researchers in synthetic chemistry and drug development.

References

-

Abraham, R. J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 20(2), 7-11. [Link]

-

Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(1), 1-18. [Link]

-

Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6305-6311. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

NIST. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

-

Srivastava, V. (2023). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

PubChem. (n.d.). Cyclopentanol, 2,2-dimethyl-, (R)-. National Center for Biotechnology Information. [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. [Link]

-

ALWSCI. (2023). How To Prepare And Run An NMR Sample. [Link]

-

Chemistry LibreTexts. (2021). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. [Link]

-

University of Oxford. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Bruker. (2019). ATR FTIR Basics. YouTube. [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

Sources

- 1. Cyclopentanol, 2,2-dimethyl-, (R)- | C7H14O | CID 11040664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. whitman.edu [whitman.edu]

- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 9. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. agilent.com [agilent.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. youtube.com [youtube.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Synthesis of 2,2-Dimethylcyclopentan-1-ol from 2,2-dimethylcyclopentanone

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclopentan-1-ol from 2,2-Dimethylcyclopentanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the reduction of 2,2-dimethylcyclopentanone. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the chemical transformation, offers a comparative analysis of synthetic strategies, and presents a detailed, field-proven experimental protocol. The guide is structured to provide not only procedural steps but also the scientific rationale behind these choices, ensuring a thorough understanding of the synthesis.

Introduction: The Significance of this compound

This compound is a valuable chiral building block in organic synthesis. Its rigid cyclopentane core, adorned with a gem-dimethyl group and a hydroxyl functionality, makes it a desirable synthon for the preparation of complex molecular architectures, including natural products and pharmacologically active compounds. The stereochemical control during its synthesis is often a critical aspect, influencing the biological activity of the final target molecule. The reduction of the prochiral ketone, 2,2-dimethylcyclopentanone, to the corresponding alcohol is a fundamental transformation that introduces a new stereocenter, the control of which is paramount. This guide will focus on a reliable and scalable method for this synthesis, emphasizing practical considerations and theoretical principles.

Mechanistic Insights into the Reduction of 2,2-Dimethylcyclopentanone

The conversion of 2,2-dimethylcyclopentanone to this compound is a reduction reaction, specifically the reduction of a ketone to a secondary alcohol. This transformation is most commonly achieved through the use of hydride-donating reagents.

The Role of Hydride Reagents

Hydride reagents are compounds that can deliver a hydride ion (H⁻) to an electrophilic center. In the case of a ketone, the electrophilic carbon of the carbonyl group is the target for nucleophilic attack by the hydride. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild reactivity, selectivity for aldehydes and ketones, and operational simplicity.[1]

The reaction mechanism for the reduction of 2,2-dimethylcyclopentanone with sodium borohydride in a protic solvent (e.g., ethanol) proceeds in two main steps:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as the source of the hydride. The hydride ion attacks the electrophilic carbonyl carbon of 2,2-dimethylcyclopentanone, leading to the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The resulting alkoxide is then protonated by the solvent (e.g., ethanol) to yield the final product, this compound, and an ethoxide byproduct.[2]

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.61 g (50 mmol) of 2,2-dimethylcyclopentanone in 100 mL of absolute ethanol. * Rationale: Ethanol serves as a protic solvent that is compatible with sodium borohydride and helps to protonate the intermediate alkoxide.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Rationale: Cooling the reaction mixture helps to control the exothermic nature of the reduction and can improve selectivity.

-

-

Addition of Reducing Agent: Slowly add 1.89 g (50 mmol) of sodium borohydride to the stirred solution in small portions over 15 minutes.

-

Rationale: A slow, portion-wise addition prevents a rapid, uncontrolled reaction and evolution of hydrogen gas.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Rationale: Stirring at room temperature ensures the reaction goes to completion. TLC is a crucial technique for monitoring the disappearance of the starting material and the appearance of the product.

-

-

Work-up: Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to the flask while cooling in an ice bath. This will neutralize the excess sodium borohydride and the borate esters formed.

-

Rationale: The acid decomposes the excess borohydride and hydrolyzes the borate-alkoxide complexes to liberate the alcohol.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Rationale: Diethyl ether is a suitable organic solvent for extracting the desired alcohol from the aqueous mixture.

-

-

Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: The brine wash helps to remove any remaining water from the organic layer. Anhydrous magnesium sulfate is a drying agent that removes residual water.

-

-

Isolation and Purification: Filter the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.

-

Rationale: Rotary evaporation removes the volatile solvent to yield the crude product. Column chromatography is a standard technique for purifying organic compounds.

-

-

Characterization: The final product, this compound, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. [3]

Expected Yield and Purity

The expected yield for this reaction is typically in the range of 85-95%. The purity of the final product should be >95% as determined by Gas Chromatography (GC) or NMR spectroscopy.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | 2,2-Dimethylcyclopentanone | This compound |

| IUPAC Name | 2,2-dimethylcyclopentan-1-one | This compound [3] |

| Molecular Formula | C₇H₁₂O [4] | C₇H₁₄O [3] |

| Molar Mass ( g/mol ) | 112.17 [4] | 114.19 [3] |

| Appearance | Colorless liquid | Colorless liquid or low-melting solid |

| Boiling Point (°C) | 143-145 | ~160-162 |

| Density (g/mL) | 0.894 at 25 °C | ~0.9 |

Conclusion

The synthesis of this compound from 2,2-dimethylcyclopentanone via sodium borohydride reduction is a robust and reliable method suitable for laboratory-scale preparations. This guide has provided a detailed protocol grounded in the fundamental principles of organic chemistry. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently execute this synthesis and adapt it to their specific needs. The presented workflow emphasizes safety, efficiency, and purity, aligning with the best practices in modern organic synthesis.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C7H14O). Retrieved from [Link]

-

SciELO. (2001). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanol, 2,2-dimethyl-, (R)-. Retrieved from [Link]

-

ScienceAsia. (2012). Selective hydrogenation of furfural to cyclopentanone over Cu-Ni-Al hydrotalcite-based catalysts. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclopentanone. Retrieved from [Link]

- Google Patents. (2009). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol, 2,2-dimethyl-. Retrieved from [Link]

-

ScienceAsia. (2022). Selective catalytic hydrogenation of furfural to cyclopentanone over Ru-Co bimetallic catalyst. Retrieved from [Link]

-

Bentham Science. (n.d.). Selective Hydrogenation of Furfural into Cyclopentanone Over Composite Metal Catalysts under Mild Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dimethylcyclopentan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2,2-dimethylcyclopentanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. Retrieved from [Link]

-

Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3R)-2,3-dimethylcyclopentanone. Retrieved from [Link]

-

PubChem. (n.d.). cis-2,5-Dimethylcyclopentanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3,3-dimethyl-cyclopentanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-cyclopentenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylcyclopentan-1-ol. Retrieved from [Link]

- Google Patents. (2005). EP1601638B1 - Method for producing and purifying cyclopentanone.

Sources

Topic: Potential Applications of 2,2-Dimethylcyclopentan-1-ol in Organic Synthesis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,2-Dimethylcyclopentan-1-ol is a saturated cyclic alcohol whose synthetic utility is fundamentally dictated by the steric hindrance imposed by the gem-dimethyl group positioned adjacent to the hydroxyl functionality. This structural feature creates a unique chemical environment that can be strategically exploited to influence reactivity and selectivity in a variety of organic transformations. While not as ubiquitously employed as other cyclic alcohols, its rigid cyclopentyl framework and pronounced steric shielding offer significant, and often underexplored, potential in specialized applications. This guide elucidates the synthesis of this compound and explores its potential as a chiral auxiliary, a precursor for sterically demanding ligands, a foundational block in natural product synthesis, and a model substrate for mechanistic investigations of sterically influenced reactions.

Introduction: Structure and Properties

This compound is a seven-carbon cycloalkanol characterized by a five-membered ring.[1][2] Its most defining feature is the quaternary carbon at the C2 position, bearing two methyl groups. This arrangement places significant steric bulk directly adjacent to the C1 hydroxyl group, thereby restricting its conformational flexibility and dictating the trajectory of incoming reagents.

The chiral nature of the C1 carbon means the molecule can exist as (R)- and (S)-enantiomers.[3] This chirality, combined with the fixed steric environment, is the cornerstone of its potential utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 37617-33-7 | [2] |

| Predicted XlogP | 1.6 | [1] |

| Monoisotopic Mass | 114.104465 Da | [1] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 2,2-dimethylcyclopentanone.[4] This precursor ketone can be prepared via several routes, including the acid-catalyzed ring expansion of 1-isopropenylcyclobutanol.[5]

Workflow for Synthesis

Caption: Synthetic pathway from a cyclobutanol precursor to this compound.

Experimental Protocol: Reduction of 2,2-Dimethylcyclopentanone

This protocol is adapted from a representative reduction of a cyclic ketone.[4]

-

Dissolution: Dissolve 2,2-dimethylcyclopentanone (1.0 eq) in absolute ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The steric hindrance may necessitate longer reaction times or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) for complete conversion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours.[4] Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the sodium ethoxide formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Application as a Chiral Auxiliary

A key potential application for enantiopure this compound is as a chiral auxiliary.[6] A chiral auxiliary is a molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[7] The bulky gem-dimethyl group of this compound can act as a powerful stereodirecting group, effectively blocking one face of the reactive center.

This concept is well-established with structurally similar compounds. For instance, (1S,2R)-2-aminocyclopentan-1-ol is the precursor to a highly effective oxazolidinone auxiliary that directs alkylation and aldol reactions with >99% diastereoselectivity.[8][9] By analogy, enantiopure this compound could be esterified with a prochiral carboxylic acid derivative. The resulting ester, when converted to an enolate, would present a sterically biased environment for electrophilic attack.

Conceptual Workflow for an Auxiliary-Directed Aldol Reaction

Caption: Conceptual workflow for using (R)-2,2-dimethylcyclopentan-1-ol as a chiral auxiliary.

Precursor to Sterically Hindered Ligands

The field of organometallic catalysis often relies on ligands that can precisely control the steric and electronic environment around a metal center. The bulky framework of this compound makes it an attractive starting material for the synthesis of sterically demanding phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The hydroxyl group serves as a synthetic handle for derivatization, allowing for the introduction of coordinating atoms. A ligand incorporating this moiety would occupy a large portion of the metal's coordination sphere, which can be beneficial for:

-

Enhancing enantioselectivity in asymmetric catalysis by creating a well-defined chiral pocket.

-

Promoting reductive elimination , which is often the product-releasing step in cross-coupling reactions.

-

Stabilizing reactive or low-coordinate metal species .

Building Block in Natural Product Synthesis

The 2,2-dimethylcyclopentane motif is a structural component of various terpenoid natural products. For example, the sesquiterpenoid α-cuparenone features this core structure.[5] The synthesis of such molecules requires the efficient construction of a quaternary carbon center, a notoriously challenging task in organic synthesis.

Using 2,2-dimethylcyclopentanone (the direct precursor to the alcohol) as a starting material provides a convergent and effective solution, as the challenging quaternary center is already installed. The carbonyl (or hydroxyl) group then serves as a versatile anchor point for subsequent carbon-carbon bond formations and functional group manipulations to build the remainder of the natural product skeleton.

Retrosynthetic Analysis of α-Cuparenone

Caption: Simplified retrosynthesis showing the connection of a natural product to the 2,2-dimethylcyclopentanone core.

Substrate for Mechanistic Studies

The unique steric environment of this compound makes it an excellent substrate for studying reaction mechanisms where steric effects are paramount. Of particular interest is its behavior under acidic conditions that promote carbocation formation.

Similar to its acyclic analogue, 2,2-dimethylpropan-1-ol (neopentyl alcohol), the formation of a primary carbocation at C1 upon protonation and loss of water is highly unfavorable.[10] This unstable intermediate would be prone to rapid rearrangement via a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. Studying the product distribution from such reactions can provide fundamental insights into the kinetics and thermodynamics of carbocation rearrangements within a constrained cyclic system.

References

- Savile, C. K., & Kazlauskas, R. J. (2006). Advanced Synthesis & Catalysis, 348(10-11), 1183-1192.

- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(44), 8573-8577.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

- ChemicalBook. (n.d.). This compound synthesis.

-

PubChem. (n.d.). (1R)-2,2-dimethylcyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. Retrieved from: [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from: [Link]

-

Wikiwand. (n.d.). Chiral auxiliary. Retrieved from: [Link]

-

YouTube. (2020). When 2,2-dimethylpropan-1-ol reacts with HBr, why 1-bromo-2,2-dimethylpropane is not found. Retrieved from: [Link]

Sources

- 1. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanol, 2,2-dimethyl-, (R)- | C7H14O | CID 11040664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. wikiwand.com [wikiwand.com]

- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopentan-1-ol is a cyclic alcohol that holds significance as a building block in organic synthesis and medicinal chemistry. Its cyclopentane framework is a common motif in a variety of biologically active natural products and synthetic drugs.[1] The presence of a gem-dimethyl group at the C2 position introduces specific steric and conformational constraints that can be strategically exploited in the design of novel molecules with desired pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug development.

The IUPAC name for the racemic mixture of this compound is This compound , and its corresponding CAS number is 37617-33-7 .[2] The chiral nature of the molecule at the C1 position means it can exist as two enantiomers. The (1R)-enantiomer is identified by the IUPAC name (1R)-2,2-dimethylcyclopentan-1-ol and the CAS number 109530-56-5 .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 37617-33-7 | PubChem[2] |

| Molecular Formula | C₇H₁₄O | PubChem[2] |

| Molecular Weight | 114.19 g/mol | PubChem[2] |

| Appearance | Colorless liquid (predicted) | |

| LogP (calculated) | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2,2-dimethylcyclopentanone.

Diagram of the Synthetic Pathway

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Substituted Cyclopentanol Derivatives

Abstract

The cyclopentanol moiety, a five-membered carbocyclic ring, represents a critical structural scaffold in a multitude of biologically active molecules. Its unique conformational properties and synthetic tractability have positioned it as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted cyclopentanol derivatives. We will delve into their mechanisms of action across various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and cardiovascular applications. Furthermore, this guide will elucidate key structure-activity relationships (SAR) and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Cyclopentanol Scaffold in Drug Discovery

The cyclopentane ring is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals. Unlike its six-membered cyclohexane counterpart, the cyclopentane ring exists in a puckered "envelope" conformation to minimize torsional strain, providing a unique three-dimensional arrangement for substituent groups. This distinct stereochemistry is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors.

One of the most significant applications of the cyclopentanol core is as a bioisostere for the furanose sugar in nucleosides, leading to the development of carbocyclic nucleoside analogues.[1] This substitution confers enhanced metabolic stability by preventing the cleavage of the glycosidic bond by hydrolases and phosphorylases, thereby improving the in vivo half-life of the drug candidate.[1] Beyond this, the cyclopentane ring is the central structural feature of prostaglandins, a class of lipid signaling molecules with a broad spectrum of physiological effects.[2][3] The versatility of the cyclopentanol scaffold has led to its incorporation into a diverse range of approved drugs, including agents for treating cancer, viral infections, and cardiovascular diseases.

Antiviral Activity: Carbocyclic Nucleoside Analogues

Substituted cyclopentanol derivatives have demonstrated significant potential as antiviral agents, primarily through their role as carbocyclic nucleosides. These compounds mimic natural nucleosides and interfere with viral replication.

Mechanism of Action

The primary antiviral mechanism of carbocyclic nucleoside analogues involves a multi-step intracellular process.[1]

-

Intracellular Phosphorylation: Upon entering a host cell, the carbocyclic nucleoside analogue is phosphorylated by host or viral kinases to its active 5'-triphosphate form.[1]

-

Inhibition of Viral Polymerase: The resulting triphosphate analogue acts as a competitive inhibitor of viral DNA or RNA polymerases.[1]

-

Chain Termination: Incorporation of the carbocyclic nucleoside monophosphate into the growing viral nucleic acid chain leads to chain termination. This is due to the absence of a 3'-hydroxyl group or the conformational constraints imposed by the cyclopentane ring, which prevents the addition of subsequent nucleotides, thus halting viral replication.[1]

Caption: Intracellular activation and mechanism of action of carbocyclic nucleoside analogues.

Prominent Examples and Structure-Activity Relationships

Numerous cyclopentanol-based carbocyclic nucleosides have been synthesized and evaluated for their antiviral activity. For instance, cyclopentenylcytosine (CPE-C) has demonstrated significant activity against both DNA and RNA viruses, including Herpes Simplex Virus (HSV), cytomegalovirus, and influenza virus.[4] The cyclopentenyl derivative (+)-12a has been utilized as a key intermediate in the synthesis of 1,2,3-triazole analogues that exhibit potent activity against vaccinia virus and moderate activity against cowpox virus and SARS coronavirus.[5]

Structure-activity relationship (SAR) studies have revealed that the nature and stereochemistry of the substituents on the cyclopentane ring are critical for antiviral potency. The presence and orientation of hydroxyl and aminomethyl groups significantly influence the efficiency of phosphorylation and interaction with the viral polymerase.

Anticancer Activity: Diverse Mechanisms of Action

Substituted cyclopentanol derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic activity against various cancer cell lines through multiple mechanisms.[6]

Induction of Apoptosis and Cell Cycle Arrest

Many cyclopentanone oxime derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell proliferation.[6] For example, novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner.[7] Structure-activity relationship analysis of these compounds revealed that a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position of the dihydropteridin-6(5H)-one core resulted in the greatest antiproliferative activity.[7]

Topoisomerase Inhibition and DNA Intercalation

Cyclopentane-fused anthraquinone derivatives have been designed as novel analogues of anthracyclines, a class of potent chemotherapy drugs.[8] These compounds exhibit remarkable antiproliferative potency against various mammalian tumor cell lines, including those with multidrug resistance.[8] Their mechanism of action involves interaction with key cellular targets such as DNA and topoisomerase I, as well as the induction of reactive oxygen species (ROS).[8] Notably, these modifications can lead to increased lipophilicity and preferential accumulation in lysosomes, potentially inducing cytotoxicity through lysosome-associated pathways.[8]

Caption: Diverse anticancer mechanisms of substituted cyclopentanol derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected cyclopentanol derivatives against various human cancer cell lines.

| Compound ID | Derivative Type | HCT-116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | Reference |

| 6k | 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one | 3.29 | 6.75 | 7.56 | 10.30 | [7] |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Cyclopentenone prostaglandins (cyPGs), which are derivatives of prostaglandins containing an α,β-unsaturated carbonyl group in the cyclopentane ring, exhibit a wide array of biological activities, including potent anti-inflammatory effects.[9]

Mechanism of Action

The anti-inflammatory actions of cyPGs are mediated through their interaction with key intracellular signaling proteins and transcription factors that play crucial roles in inflammation.[9]

-

Inhibition of NF-κB: Cyclopentenone prostaglandins can inhibit the activity of Nuclear Factor-kappa B (NF-κB), a primary mediator of immune and inflammatory responses.[1][9]

-

Activation of HSF1 and PPAR-γ: These compounds can activate Heat Shock Factor-1 (HSF1) and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), both of which are involved in the resolution of inflammation.[9]

The cyclopentenone moiety is the active component responsible for these effects, opening avenues for the design of novel anti-inflammatory agents.[9] Additionally, certain synthetic cyclopentanone derivatives have been shown to possess significant anti-inflammatory and analgesic properties with minimal cytotoxicity.[10]

Cardiovascular and Other Biological Activities

The structural framework of the cyclopentane ring is integral to prostaglandins, which exhibit an extremely broad spectrum of activity on smooth muscles, the central and peripheral nervous systems, and in inflammatory processes.[2] The development of prostaglandin analogues with modified cyclopentane rings is an active area of research for various therapeutic applications.[11]

Furthermore, cyclopentane derivatives have been investigated as neuraminidase inhibitors for the treatment of influenza.[12][13] Some of these compounds have shown potent and selective inhibitory effects on influenza virus neuraminidase, with efficacies equal to or better than existing drugs like oseltamivir and zanamivir.[12][13][14]

Experimental Protocols

General Synthesis of Carbocyclic Nucleosides from 3-(Hydroxymethyl)cyclopentanol

This protocol outlines a generalized synthetic approach to carbocyclic nucleosides.[1]

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting material, such as 3-(hydroxymethyl)cyclopentanol, using appropriate protecting groups.

-

Introduction of a Leaving Group: Introduce a suitable leaving group at the desired position for subsequent coupling with the nucleobase.

-

Nucleobase Coupling: Couple the modified cyclopentanol derivative with the desired nucleobase.

-

Deprotection: Remove the protecting groups to yield the final carbocyclic nucleoside analogue.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: General workflow for the synthesis and biological evaluation of substituted cyclopentanol derivatives.

Conclusion and Future Perspectives

Substituted cyclopentanol derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry. Their diverse biological activities, spanning antiviral, anticancer, anti-inflammatory, and cardiovascular applications, underscore their therapeutic potential. The ability to function as stable bioisosteres of natural sugars and their central role in the structure of prostaglandins has driven extensive research and development in this area. Future efforts will likely focus on the design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of structure-activity relationships and the elucidation of novel mechanisms of action will undoubtedly lead to the discovery of new and effective therapeutic agents based on the cyclopentanol core.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. fiveable.me [fiveable.me]

- 4. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thermochemical data for 2,2-Dimethylcyclopentan-1-ol

An In-Depth Technical Guide to the Thermochemical Properties of 2,2-Dimethylcyclopentan-1-ol

Abstract

Thermochemical data are fundamental to the advancement of chemical process design, reaction modeling, and pharmaceutical development. This guide provides a comprehensive technical overview of the methodologies required to determine the key thermochemical properties of this compound. Recognizing the absence of readily available experimental data for this specific substituted cyclopentanol, this document serves as a roadmap for researchers and scientists. It details both state-of-the-art experimental protocols—including combustion calorimetry, differential scanning calorimetry, and vapor pressure analysis—and high-accuracy computational chemistry workflows. By explaining the causality behind methodological choices, this guide equips professionals to generate the precise and reliable data necessary for their work, ensuring both scientific integrity and practical application.

Introduction: The Need for Precise Thermochemical Data

This compound (C₇H₁₄O) is a cyclic alcohol whose structural features—a five-membered ring with a gem-dimethyl group adjacent to a hydroxyl group—present interesting stereochemical and reactivity characteristics.[1] Its derivatives are of potential interest in synthetic chemistry and drug development, where understanding the energetic landscape of reactions is critical.

Thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are the cornerstones of chemical thermodynamics. They are indispensable for:

-

Reaction Engineering: Calculating the heat of reaction (ΔrH°) to design and control thermal management systems for chemical reactors.

-

Process Safety Analysis: Assessing the potential for thermal runaway reactions.

-

Computational Chemistry: Providing benchmark values for the validation and parameterization of theoretical models.

-

Drug Development: Understanding the stability and solubility of active pharmaceutical ingredients (APIs) and their intermediates.

A thorough search of established databases, including the NIST Chemistry WebBook, reveals thermochemical data for the parent compound, cyclopentanol, but a notable lack of experimentally determined values for this compound.[2][3] This data gap necessitates a structured approach to either predict or experimentally measure these vital parameters. This guide outlines the authoritative methodologies to achieve this.

Methodologies for Experimental Determination

The acquisition of high-quality thermochemical data is contingent on a meticulously executed experimental plan. The process begins with the synthesis and rigorous purification of the target compound, as impurities can significantly skew calorimetric measurements.

Standard Enthalpy of Formation (ΔfH°)

The most reliable method for determining the standard enthalpy of formation of an organic compound like this compound is by measuring its enthalpy of combustion (ΔcH°) using bomb calorimetry.[4][5] The enthalpy of formation is then derived from the enthalpy of combustion via Hess's Law.

The combustion reaction for this compound is: C₇H₁₄O(l) + 10 O₂(g) → 7 CO₂(g) + 7 H₂O(l)

Experimental Protocol: Constant-Volume Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of highly purified liquid this compound is encapsulated in a container of known low heat of combustion (e.g., a gelatin capsule).

-

Calorimeter Setup: The sample is placed in the crucible within the bomb calorimeter. A known mass of water is added to the bomb to ensure the final state of water is liquid. The bomb is then sealed and pressurized with high-purity oxygen (typically to ~30 atm).

-

System Equilibration: The sealed bomb is submerged in a known quantity of water in the calorimeter's outer jacket. The entire system is allowed to reach thermal equilibrium, and the initial temperature (T₁) is recorded with high precision (to ±0.001 K).

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is monitored and recorded at short intervals until it reaches a maximum (T₂) and then begins to cool.

-

Data Analysis: The raw temperature-time data is used to calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.[5][6]

-

Calculation of ΔcH°: The heat released by the combustion (Q_comb) is calculated using the total heat capacity of the calorimeter system (C_cal), which is predetermined by combusting a certified standard like benzoic acid.[5] The enthalpy of combustion is then calculated from Q_comb and the moles of alcohol burned.[6][7][8]

Causality Behind Experimental Choices:

-

High-Purity Oxygen: Ensures complete and clean combustion to CO₂ and H₂O, preventing side reactions that would invalidate the results.

-

Benzoic Acid Calibration: Benzoic acid is a primary thermochemical standard with a highly accurately known enthalpy of combustion. Calibrating the instrument with this standard makes the measurement system self-validating and traceable.

-

Corrected Temperature Rise: Simple T₂ - T₁ is insufficient. The system is not perfectly adiabatic. Corrections, such as the Regnault-Pfaundler method, are applied to account for heat lost to the environment during the experiment, ensuring accuracy.[5]

Caption: Workflow for Bomb Calorimetry.

Heat Capacity (Cp)

Heat capacity is a measure of the energy required to raise the temperature of a substance. It is a critical parameter for thermodynamic calculations and is best measured using Differential Scanning Calorimetry (DSC) .[9][10][11]

Experimental Protocol: DSC for Heat Capacity

-

Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for melting point and enthalpy).

-

Baseline Measurement: An empty hermetically sealed aluminum pan and an empty reference pan are run through the desired temperature program (e.g., -50°C to 150°C at a controlled rate of 10 K/min). This measures the baseline heat flow difference of the system.[9][12]

-

Standard Measurement: A precisely weighed sapphire standard (a material with accurately known Cp) is placed in the sample pan, and the temperature program is repeated.

-

Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound in a fresh pan, and the temperature program is run a final time.

-

Calculation of Cp: The specific heat capacity of the sample (Cp,sample) is calculated at each temperature by comparing the heat flow signals of the sample, the sapphire standard, and the baseline, using the known Cp of sapphire.[10][12][13]

Causality Behind Experimental Choices:

-

Three-Scan Method: The use of a baseline, a standard, and the sample scan is crucial. It allows for the subtraction of instrumental artifacts and provides a direct comparison to a material with a well-defined heat capacity, ensuring the measurement's trustworthiness.[9]

-

Sapphire Standard: Sapphire is chosen for its high thermal conductivity, chemical inertness, and accurately known heat capacity over a wide temperature range, making it an ideal calibrant.

-

Controlled Heating Rate: A linear and controlled heating rate (e.g., 10-20 K/min) is essential for achieving thermal equilibrium within the sample and ensuring reproducible results.[10]

Sources

- 1. This compound | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanol [webbook.nist.gov]

- 3. Cyclopentanol [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. toc.library.ethz.ch [toc.library.ethz.ch]

- 6. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. savemyexams.com [savemyexams.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

A Methodological Guide to Determining the Crystal Structure of 2,2-Dimethylcyclopentan-1-ol

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physical properties and chemical reactivity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating this information.[1][2][3] This technical guide addresses the currently undetermined crystal structure of 2,2-Dimethylcyclopentan-1-ol (C7H14O)[4][5], a chiral tertiary alcohol with potential applications in synthetic chemistry. As no public crystallographic data for this compound is currently available, this document provides a comprehensive, field-proven methodological roadmap for researchers to undertake its structural determination. It covers the entire workflow, from the synthesis of high-purity material and the cultivation of diffraction-quality single crystals to the intricacies of data collection, structure solution, refinement, and final validation.

Introduction and Rationale

This compound is a saturated cyclic alcohol.[4][5] Its structure features a cyclopentane ring with two methyl groups geminally substituted at the C2 position and a hydroxyl group at the C1 position, creating a chiral center. Understanding its solid-state conformation, intermolecular interactions (particularly hydrogen bonding involving the hydroxyl group), and crystal packing is crucial for predicting its material properties and for its potential use as a chiral auxiliary or synthetic intermediate.

To date, a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. This guide, therefore, serves as a proactive, detailed protocol designed to empower researchers in drug development and materials science to successfully determine this novel structure. The principles and techniques described herein are grounded in established crystallographic best practices and are broadly applicable to other small organic molecules.

Synthesis and Cultivation of Diffraction-Quality Crystals

The foundational step for any crystallographic analysis is the procurement of a single crystal of sufficient quality and size (typically 0.1-0.4 mm in all dimensions).[3] This necessitates starting with a highly pure chemical substance, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Synthesis and Purification Protocol

A reliable route to this compound involves the reduction of the corresponding ketone, 2,2-Dimethylcyclopentanone.[6]

Step-by-Step Synthesis Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,2-Dimethylcyclopentanone[7] dissolved in anhydrous ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, slowly add distilled water to quench the excess NaBH₄.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent via rotary evaporation. The resulting crude alcohol should be purified by column chromatography or fractional distillation under reduced pressure to achieve >99% purity.

Causality: The use of a mild reducing agent like NaBH₄ is selective for the ketone and avoids over-reduction. High purity is paramount because even minor impurities can disrupt the regular, repeating lattice required for crystal formation.[8]

Single Crystal Growth Methodologies

Growing single crystals of small, potentially volatile alcohols can be challenging. The key is to approach supersaturation slowly and controllably. Several methods should be attempted in parallel.[9][10][11]

| Technique | Description | Rationale & Key Insights |

| Slow Evaporation | Dissolve the purified compound in a suitable solvent (e.g., hexane, ethyl acetate) in a clean vial. Cover the vial with a cap or parafilm containing a few pinholes and leave it in an undisturbed, vibration-free location.[9] | This is the simplest method. The slow escape of solvent gradually increases the solute concentration to the point of nucleation and growth. The choice of solvent is critical; it should be one in which the compound is moderately soluble. |

| Vapor Diffusion | Place a concentrated solution of the compound (in a less volatile solvent like THF or chloroform) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" (in which the compound is insoluble, e.g., pentane or diethyl ether).[9][10][12] | This is often the most successful technique.[9] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11][12] Placing the setup in a refrigerator can slow the diffusion process, often yielding higher quality crystals.[9] |

| Slow Cooling | Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[9] | The solubility of most compounds decreases with temperature. Very slow, controlled cooling prevents rapid precipitation, which would yield a powder, and instead promotes the growth of a few large crystals. |

| Sublimation | For volatile compounds, place the solid in a sublimation apparatus under vacuum and gently heat it. The compound vaporizes and then deposits as crystals on a cooled surface (e.g., a cold finger).[9][10][12] | This method has the advantage of producing solvent-free crystals. It is highly effective for compounds that can sublime without decomposition.[9] |

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is obtained, the process of determining its structure via SC-XRD can begin.[1]

Experimental Workflow Diagram

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. excillum.com [excillum.com]

- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 4. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 2,2-Dimethylcyclopentanone | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. depts.washington.edu [depts.washington.edu]

- 11. unifr.ch [unifr.ch]

- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

A Comprehensive Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Synthesis, Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopentan-1-ol is a cyclic alcohol that, along with its derivatives, represents a valuable class of intermediates in organic synthesis. The strategic placement of a gem-dimethyl group adjacent to the hydroxyl functionality on a cyclopentane ring imparts specific steric and electronic properties that can be exploited in various chemical transformations. This guide provides an in-depth overview of the commercial availability, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development and fine chemical synthesis. The chirality at the C1 position also makes its enantiopure forms, (R)- and (S)-2,2-dimethylcyclopentan-1-ol, attractive synthons for asymmetric synthesis.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, typically in research and development quantities. It is offered as a racemic mixture and in its enantiomerically pure forms. The availability of both the racemate and individual enantiomers provides flexibility for various synthetic strategies, from initial proof-of-concept studies to the development of chiral pharmaceuticals.

| Supplier | Product Name | CAS Number | Purity |

| Advanced ChemBlocks | This compound | 37617-33-7 | 95% |

| Advanced ChemBlocks | (S)-2,2-dimethylcyclopentan-1-ol | 103532-77-0 | 97% |

| PubChem | This compound | 37617-33-7 | Varies |

| PubChem | (1R)-2,2-dimethylcyclopentan-1-ol | 109530-56-5 | Varies |

This table is not exhaustive and represents a selection of known suppliers. Purity and availability are subject to change.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding ketone, 2,2-dimethylcyclopentanone. This transformation is typically achieved with high efficiency using a metal hydride reducing agent, such as sodium borohydride (NaBH₄). The choice of a mild reducing agent like NaBH₄ is advantageous as it selectively reduces the ketone in the presence of many other functional groups and is generally safer and easier to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄)[1].

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the reduction of ketones with sodium borohydride in an alcoholic solvent[2][3].

Materials:

-

2,2-dimethylcyclopentanone

-

Sodium borohydride (NaBH₄)

-

Ethanol (anhydrous)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclopentanone (1.0 eq) in anhydrous ethanol (10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches approximately 0-5 °C.